2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
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Overview
Description
AKOS B023792: is a chemical compound with the molecular formula C17H18BrNO4 and a molecular weight of 380.23 g/mol . It is also known by its IUPAC name, 2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKOS B023792 typically involves multiple steps, starting with the preparation of the core phenoxyacetamide structure. One common synthetic route includes:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Amidation: The formation of the acetamide group by reacting with aniline derivatives.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of AKOS B023792 is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The process involves stringent quality control measures to ensure the compound meets the required specifications for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
AKOS B023792 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
AKOS B023792 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: AKOS B023792 is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of AKOS B023792 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-ethoxyphenol
- N-phenylacetamide
- 2-bromo-4-hydroxyphenylacetic acid
Uniqueness
AKOS B023792 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.
Properties
Molecular Formula |
C17H18BrNO4 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C17H18BrNO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h3-9,20H,2,10-11H2,1H3,(H,19,21) |
InChI Key |
IXFMSOVILNCXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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